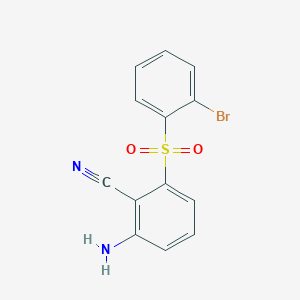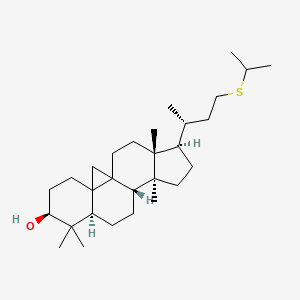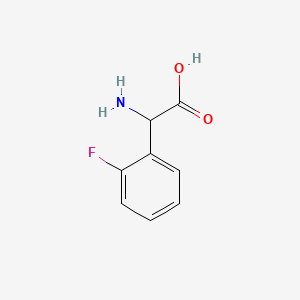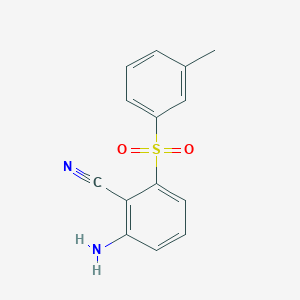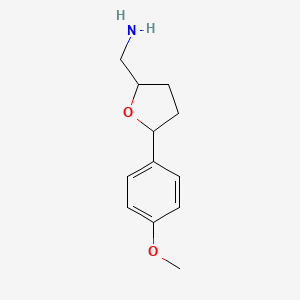
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Aminométhyl-5-(p-méthoxyphényl)tétrahydrofurane est un composé organique qui présente un cycle tétrahydrofurane substitué par un groupe aminométhyl et un groupe p-méthoxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Aminométhyl-5-(p-méthoxyphényl)tétrahydrofurane peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de substitution nucléophile du 2,5-diformylfurane avec l'hydroxylamine, suivie d'une réduction par hydrogénation pour générer le composé souhaité . Cette méthode utilise l'hydroxylamine comme source d'azote et l'hydrogène comme agent réducteur en présence d'un catalyseur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de catalyseurs efficaces et de conditions réactionnelles optimisées garantit un rendement élevé et la pureté du produit. Le processus implique généralement des étapes telles que la substitution nucléophile, l'hydrogénation et la purification pour obtenir le composé final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Aminométhyl-5-(p-méthoxyphényl)tétrahydrofurane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier en position benzylique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le gaz hydrogène en présence d'un catalyseur au palladium est souvent utilisé pour les réactions de réduction.
Substitution : Des réactifs tels que le N-bromosuccinimide (NBS) sont utilisés pour la bromation radicalaire en position benzylique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut conduire à la formation d'amines ou d'alcools.
Applications De Recherche Scientifique
Le 2-Aminométhyl-5-(p-méthoxyphényl)tétrahydrofurane a plusieurs applications en recherche scientifique :
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions et des mécanismes biologiques.
Médecine : Applications potentielles dans le développement de médicaments en raison de sa capacité à interagir avec des cibles biologiques.
Mécanisme d'action
Le mécanisme d'action du 2-Aminométhyl-5-(p-méthoxyphényl)tétrahydrofurane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut subir des réactions de substitution nucléophile en position benzylique, conduisant à la formation de carbocations stabilisés par résonance . Ces interactions peuvent affecter divers processus et voies biologiques, rendant le composé utile en recherche et dans des applications thérapeutiques potentielles.
Mécanisme D'action
The mechanism of action of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
2,5-Bis(aminométhyl)tétrahydrofurane : Structure similaire mais avec deux groupes aminométhyl au lieu d'un.
4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline : Contient un groupe méthoxyphényl et un groupe aminométhyl, similaire au composé cible.
Aminométhyl propanol : Une alcanolamine avec un groupe aminométhyl similaire.
Unicité
Le 2-Aminométhyl-5-(p-méthoxyphényl)tétrahydrofurane est unique en raison de son motif de substitution spécifique sur le cycle tétrahydrofurane. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
[5-(4-methoxyphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-5,11-12H,6-8,13H2,1H3 |
Clé InChI |
SUAFTJAVJHXARK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


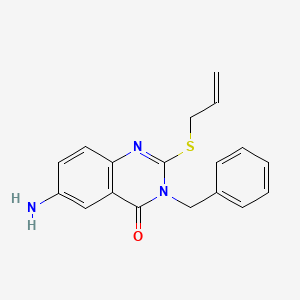

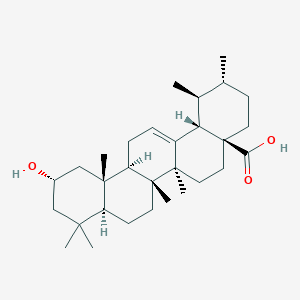

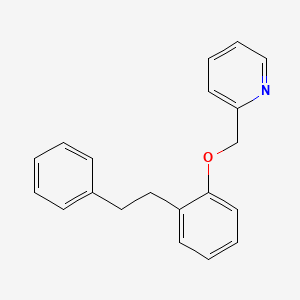

![2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10841498.png)
